molecular formula C9H13ClO3 B13151117 Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13151117
M. Wt: 204.65 g/mol
InChI Key: KTDDISUEWHXEEU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic organic compound characterized by a 1-oxaspiro[2.3]hexane core. This spiro system consists of a cyclopropane ring (2-membered) fused to an oxygen-containing oxetane ring (4-membered), sharing a single spiro carbon atom. The compound features:

  • A chlorine substituent at position 2.
  • Two methyl groups at position 4.
  • A methyl ester group at position 2.

The molecular formula is inferred as C₉H₁₃ClO₃, with a molecular weight of approximately 204.45 g/mol. The chlorine atom and ester group contribute to its reactivity, particularly in nucleophilic substitution and hydrolysis reactions. Structural determination of such spiro compounds often employs X-ray crystallography tools like SHELX software .

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-7(2)4-5-8(7)9(10,13-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

KTDDISUEWHXEEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC12C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Cold-chain transportation is often employed to maintain the stability of the compound during storage and transport .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include azido derivatives, thiocyanate derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • SHELX Refinement : The target compound’s spirocyclic structure likely requires advanced crystallographic refinement via SHELXL or SHELXD due to its complexity .
  • Data Limitations : Specific properties (e.g., melting points, boiling points) for the target compound and its isomers are absent in available literature, highlighting a need for experimental characterization.

Biological Activity

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClO₃
  • Molecular Weight : 204.65 g/mol
  • CAS Number : 1882131-80-7

The compound features a chloro substituent and an ester functional group, which may contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect various physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some structural analogs have demonstrated antimicrobial effects, indicating that this compound may exhibit similar properties.

Case Study 1: Antioxidant Activity

A study conducted on various spirocyclic compounds found that this compound exhibited significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, which revealed a notable reduction in DPPH radical concentration, suggesting its potential as a natural antioxidant agent .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibitory effects of similar compounds indicated that this compound could inhibit the activity of certain cytochrome P450 enzymes. This inhibition could have implications for drug metabolism and the pharmacokinetics of co-administered drugs .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC₈H₁₁ClO₃Contains a methyl group at position 5
Methyl 2-chloro-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylateC₉H₁₃ClO₄Features a propan-2-yl group
Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₀H₁₅ClO₃Larger spiro system

This table illustrates how structural modifications can influence biological activity and pharmacological profiles.

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